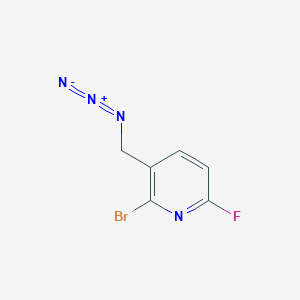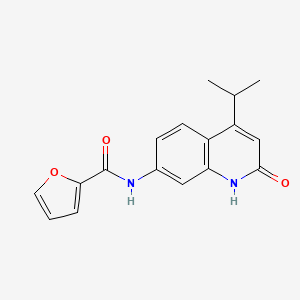
N-(4-isopropyl-2-oxo-1,2-dihydroquinolin-7-yl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-isopropyl-2-oxo-1,2-dihydroquinolin-7-yl)furan-2-carboxamide is a chemical compound belonging to the class of quinolone derivatives
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-isopropyl-2-oxo-1,2-dihydroquinolin-7-yl)furan-2-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation, where an isopropyl chloride reacts with the quinoline core in the presence of a Lewis acid catalyst.
Attachment of the Furan-2-carboxamide Group: The furan-2-carboxamide group can be attached through a nucleophilic substitution reaction, where the carboxamide group reacts with the quinoline core.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated synthesis platforms to ensure consistency and scalability. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also encouraged to minimize environmental impact.
化学反応の分析
Types of Reactions: N-(4-isopropyl-2-oxo-1,2-dihydroquinolin-7-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the quinoline core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used, with reaction conditions typically involving polar aprotic solvents.
Major Products Formed:
Quinone Derivatives: Resulting from oxidation reactions.
Hydroquinoline Derivatives: Resulting from reduction reactions.
Functionalized Quinolines: Resulting from nucleophilic substitution reactions.
科学的研究の応用
Chemistry: This compound is used in the synthesis of various quinoline derivatives, which are valuable in organic synthesis and medicinal chemistry. Biology: Quinolones, including this compound, are studied for their antibacterial properties and potential use as antibiotics. Medicine: Research is ongoing to explore the therapeutic potential of quinolone derivatives in treating bacterial infections and other diseases. Industry: The compound is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
作用機序
The mechanism by which N-(4-isopropyl-2-oxo-1,2-dihydroquinolin-7-yl)furan-2-carboxamide exerts its effects involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and repair. By binding to these enzymes, the compound prevents bacterial cell division and leads to cell death.
Molecular Targets and Pathways Involved:
DNA Gyrase: An enzyme that introduces negative supercoils into DNA, which is crucial for DNA replication.
Topoisomerase IV: An enzyme involved in the separation of replicated chromosomal DNA during bacterial cell division.
類似化合物との比較
Ciprofloxacin: A well-known quinolone antibiotic with a similar mechanism of action.
Norfloxacin: Another quinolone antibiotic used to treat bacterial infections.
Ofloxacin: A broad-spectrum antibiotic used in veterinary medicine.
Uniqueness: N-(4-isopropyl-2-oxo-1,2-dihydroquinolin-7-yl)furan-2-carboxamide stands out due to its unique structural features, such as the isopropyl group and the furan-2-carboxamide moiety, which may contribute to its enhanced biological activity and stability compared to other quinolones.
特性
IUPAC Name |
N-(2-oxo-4-propan-2-yl-1H-quinolin-7-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-10(2)13-9-16(20)19-14-8-11(5-6-12(13)14)18-17(21)15-4-3-7-22-15/h3-10H,1-2H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEBRSAPLKCUNJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(6-Methyl-thieno[2,3-d]pyrimidin-4-ylamino)-phenol](/img/structure/B2960941.png)
![2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2960942.png)
![(Z)-methyl 2-(6-chloro-2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2960943.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2960945.png)
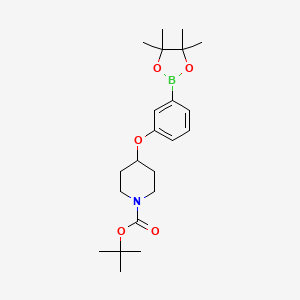
![6-Cyclopropyl-2-[(1-methanesulfonylpiperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2960949.png)
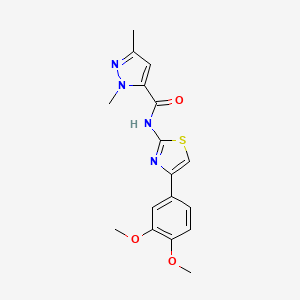

![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2960953.png)
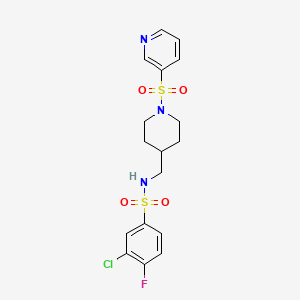
![2-((3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2960955.png)
![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-N,N-diethylquinoxaline-6-sulfonamide](/img/structure/B2960957.png)
